molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No. B154476
Key on ui cas rn: 1740-74-5
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
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Patent
US03978092

Procedure details

0.1 Part of the reaction product, 1.74 parts of benzene, and 0.00018 part of benzoic acid were charged into a sealed tube, and reacted at 250°C. for 10 minutes. The product was subjected to gas chromatography analysis. It was thus confirmed that 3,7,11,15,19-pentamethyl-2,6-eicosadienal was obtained at the selectivity of 69.5% to the originally fed β-methyl-crotonaldehyde diethylacetal. The analytical value of the resulting acetal and aldehyde is shown in Table 16.
Name
3,7,11,15,19-pentamethyl-2,6-eicosadienal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:8])[C:2]1C=CC=CC=1.[CH3:10][C:11]([CH2:15]CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)=[CH:12][CH:13]=[O:14].[CH:36]1C=CC=C[CH:37]=1>>[CH2:1]([O:8][CH:13]([O:14][CH2:36][CH3:37])[CH:12]=[C:11]([CH3:10])[CH3:15])[CH3:2]

Inputs

Step One
Name
3,7,11,15,19-pentamethyl-2,6-eicosadienal
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)CCC=C(CCCC(CCCC(CCCC(C)C)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 250°C. for 10 minutes
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C(C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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